molecular formula C28H29ClN2O4 B2736316 2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione CAS No. 420831-97-6

2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2736316
CAS RN: 420831-97-6
M. Wt: 493
InChI Key: MKDLEBQTQGVVMI-UHFFFAOYSA-N
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Description

2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C28H29ClN2O4 and its molecular weight is 493. The purity is usually 95%.
BenchChem offers high-quality 2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis: Catalytic Protodeboronation

Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, and even used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Antibacterial Activity: 1,3-Thiazolidine Pyrimidine Derivatives

Exploring derivatives of this compound, researchers have developed novel 1,3-thiazolidine pyrimidine derivatives. These derivatives were evaluated for antibacterial activity against 14 bacterial strains, including Citrobacter sp., Escherichia coli, and Staphylococcus aureus. The results highlight their potential as antimicrobial agents .

Antipromastigote Activity: Molecular Simulation Study

Compound 13, a derivative of this structure, exhibits potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy. This finding underscores its therapeutic potential .

Antimicrobial Potential: Imidazole Containing Compounds

Among various derivatives, compounds 1a and 1b derived from this scaffold demonstrated good antimicrobial potential. These imidazole-containing compounds could find applications in combating microbial infections .

Transition Metal Catalysis: Suzuki–Miyaura Coupling

The boron moiety in organoboron compounds, including this compound, plays a crucial role in Suzuki–Miyaura cross-coupling reactions. This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction relies on boron reagents, enabling mild and functional group-tolerant conditions for coupling reactions .

properties

IUPAC Name

2-[[1-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O4/c29-22-9-7-20(8-10-22)17-35-18-23(32)16-30-13-11-19(12-14-30)15-31-27(33)24-5-1-3-21-4-2-6-25(26(21)24)28(31)34/h1-10,19,23,32H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDLEBQTQGVVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione

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